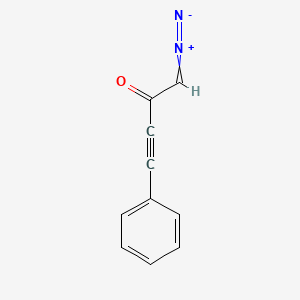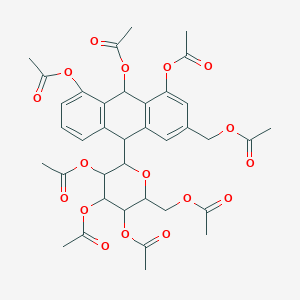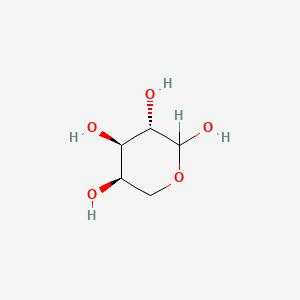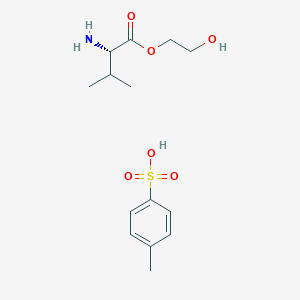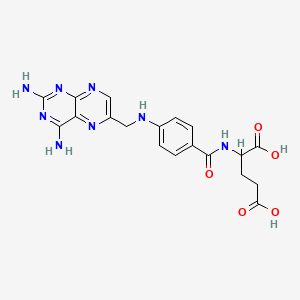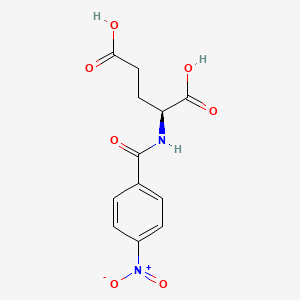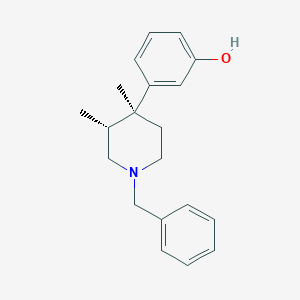
Enterodiol
説明
Enterodiol is an organic compound with the formula [HOC 6 H 4 CH 2 CH (CH 2 OH)] 2 . It is formed by the action of intestinal bacteria on lignan precursors . As such it is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods .
Synthesis Analysis
Enterodiol is produced by the metabolism of plant lignans by intestinal flora . A bacterial consortium, designated as END-49, was found to metabolize defatted flaxseeds to produce enterodiol . Interestingly, Group I strains produced secoisolariciresinol, an important intermediate of enterodiol production .Molecular Structure Analysis
Enterodiol has a molecular formula of C18H22O4 . Its molecular weight is 302.365 Da . The chemical structure of enterodiol includes two aromatic rings each attached to a hydroxyl group .Chemical Reactions Analysis
The biotransformation of substrates in defatted flaxseeds into enterodiol is a joint work by different members of the END-49 bacterial consortium . None of the individual Group I-V strains produced enterodiol, demonstrating that the biotransformation of substrates in defatted flaxseeds into enterodiol is a joint work by different members of the END-49 bacterial consortium .Physical And Chemical Properties Analysis
Enterodiol has a molecular weight of 302.36488 g/mol . It is stored at a temperature between 2 - 8 °C . It is air and moisture sensitive .科学的研究の応用
Interplay with Gut Microbiota
The human gut microbiota can convert dietary lignans into biologically active compounds, especially enterolignans such as enterolactone and enterodiol . These compounds play anti-inflammatory and anti-oxidant roles, act as estrogen receptor activators, and modulate gene expression and/or enzyme activity .
Role in Cardiometabolic Health
Enterolactone and enterodiol affect the relationship of diet quality with blood lipids, glycemic control, adiposity, and blood pressure . This suggests that these compounds could play a significant role in cardiometabolic health.
Biotransformation from Defatted Flaxseeds
Enterodiol can be biotransformed from defatted flaxseeds by human intestinal bacteria. This process is an important part of how dietary lignans are metabolized and utilized in the body.
4. Effects on Hormone Production and Receptor Expression Enterodiol has been found to have effects on hormone production and receptor expression. This could have implications for a variety of physiological processes and conditions.
Use as a Dietary Biomarker
Due to its presence in certain foods and its metabolization by gut bacteria, enterodiol can be used as a dietary biomarker. This can help researchers understand individuals’ dietary habits and how they relate to health outcomes.
Therapeutic Properties
Enterodiol has been found to have various therapeutic properties. While more research is needed to fully understand these effects, this suggests that enterodiol could potentially be used in the treatment of certain conditions.
Role in Breast Cancer Research
Enterodiol has been used in breast cancer research. Its effects on estrogen receptors could make it a valuable tool in understanding and potentially treating this disease.
作用機序
Target of Action
Enterodiol, also known as (-)-Enterodiol, is a type of lignan, a class of compounds with a polyphenolic structure . It is classified as an enterolignan or mammalian lignan . Enterodiol’s primary targets are estrogen receptors . These receptors play a crucial role in various biological functions, including the regulation of the reproductive system and secondary sexual characteristics.
Mode of Action
Enterodiol interacts with its targets, the estrogen receptors, by binding to them . This binding can lead to both estrogenic and anti-estrogenic activities, depending on several factors, including the concentration of enterodiol, the concentrations of endogenous estrogens, and individual characteristics, such as gender and menopausal status .
Biochemical Pathways
Enterodiol is formed by the action of intestinal bacteria on lignan precursors . The most prevalent lignan, secoisolariciresinol diglucoside (SDG), is consumed with linseed and converted into mammalian lignans, enterodiol and enterolactone, by the gut microbiota . This conversion process involves the hydrolysis of SDG to secoisolariciresinol, followed by further metabolism to form enterodiol .
Pharmacokinetics
Enterodiol is efficiently absorbed in the body . After oral intake of SDG, enterodiol appears in the serum, peaking after 5-7 hours . The plasma elimination half-life of enterodiol is approximately 4.8 hours . The biologically active metabolites, enterodiol and enterolactone, are attained after 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours .
Result of Action
The molecular and cellular effects of enterodiol’s action are diverse, reflecting its interaction with estrogen receptors and its antioxidant properties . Enterodiol has been associated with anti-inflammatory and anti-oxidant roles, modulation of gene expression, and potential benefits related to cardiovascular diseases, cancer, osteoporosis, and menopausal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of enterodiol. For example, dietary factors can affect the bioavailability of enterodiol . The intake of lignan-rich foods, such as flaxseeds, can increase the levels of enterodiol in the body . Furthermore, the gut microbiota, which plays a crucial role in the conversion of lignan precursors to enterodiol, can be influenced by various environmental factors, including diet and lifestyle .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

